molecular formula C10H12N2O3 B6223885 ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 2169217-84-7

ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No. B6223885
CAS RN: 2169217-84-7
M. Wt: 208.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (ETH-IND-3COOEt) is an organic compound with a molecular weight of 211.25 g/mol. It is a non-steroidal, anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. ETH-IND-3COOEt is a derivative of indazole and has been used in the medical field for its anti-inflammatory and pain-relieving properties. It is also used as an anti-cancer drug in animal studies.

Scientific Research Applications

ETH-IND-3COOEt has been studied for its potential to treat a variety of conditions, including inflammation, pain, and cancer. It has been found to be effective in reducing inflammation in animal models, particularly in the treatment of arthritis. It has also been found to be effective in reducing pain in animal models, particularly in the treatment of neuropathic pain. In addition, ETH-IND-3COOEt has been studied for its potential to treat cancer, particularly in the treatment of breast and prostate cancer.

Mechanism of Action

ETH-IND-3COOEt acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory molecules, such as prostaglandins, cytokines, and nitric oxide. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, ETH-IND-3COOEt has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are pro-inflammatory molecules.
Biochemical and Physiological Effects
ETH-IND-3COOEt has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and inhibit the growth of cancer cells. In addition, it has been found to reduce the production of pro-inflammatory molecules and inhibit the activity of enzymes involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using ETH-IND-3COOEt in laboratory experiments is that it is a relatively safe and non-toxic compound. It has also been found to be effective in reducing inflammation, pain, and cancer growth. However, there are some limitations to using ETH-IND-3COOEt in laboratory experiments. For example, it has a relatively short half-life, meaning that it must be administered frequently to maintain its effects. In addition, it is not suitable for long-term use due to its potential for side effects.

Future Directions

The potential of ETH-IND-3COOEt as a therapeutic agent is still being explored. Future research should focus on developing more effective and safe formulations of the compound, as well as exploring its potential use in other medical conditions. Additionally, further research should focus on understanding the mechanism of action of ETH-IND-3COOEt and its effects on the body. Finally, further research should focus on developing methods to reduce the potential side effects of ETH-IND-3COOEt.

Synthesis Methods

ETH-IND-3COOEt is synthesized from indazole and ethyl bromoacetate in three steps. First, indazole is reacted with ethyl bromoacetate in the presence of a base to form a bromoacetate ester. Second, the bromoacetate ester is reacted with sodium hydroxide to form a hydroxyl group. Finally, the hydroxyl group is reacted with ethyl chloroformate to form ETH-IND-3COOEt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves the condensation of ethyl 2-aminobenzoate with ethyl acetoacetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "Ethyl 2-aminobenzoate", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl 2-aminobenzoate is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)benzoate.", "Step 2: The product from step 1 is then cyclized by heating with acetic acid to form ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.", "Step 3: The final step involves esterification of the product from step 2 with hydrochloric acid and sodium bicarbonate in ethanol to form ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate." ] }

CAS RN

2169217-84-7

Product Name

ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Molecular Formula

C10H12N2O3

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.